molecular formula C18H19NO4 B6353292 2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester CAS No. 1171923-23-1

2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester

Cat. No.: B6353292
CAS No.: 1171923-23-1
M. Wt: 313.3 g/mol
InChI Key: ZNUJFSIOCAIPDW-CPNJWEJPSA-N
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Description

2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester (CAS Number 1171923-23-1) is a chemical compound supplied for research and development purposes . This compound has a molecular formula of C18H19NO4 and a molecular weight of 313.3 g/mol . It is consistently offered with a high purity level of 95% or greater, making it suitable for demanding laboratory applications . As a benzoic acid ester derivative featuring a methoxy substituent and a phenyl-ethylideneaminooxymethyl group, it presents a complex structure that may be of interest in various chemical and pharmacological investigations, such as the synthesis of novel molecules or the study of structure-activity relationships . While a related fragrance ingredient, benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester, has been assessed for safety, this indicates a family of compounds with potential applications in material science . This product is intended for use by qualified researchers only. It is strictly for research purposes and is not approved for use in human or veterinary diagnostics, therapies, or any form of personal consumption. Researchers should consult the product's material safety data sheet (MSDS) and handle the material in accordance with all applicable laboratory safety protocols. For detailed specifications and sourcing, please contact us directly.

Properties

IUPAC Name

methyl 2-methoxy-6-[[(E)-1-phenylethylideneamino]oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13(14-8-5-4-6-9-14)19-23-12-15-10-7-11-16(21-2)17(15)18(20)22-3/h4-11H,12H2,1-3H3/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUJFSIOCAIPDW-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C(=CC=C1)OC)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=C(C(=CC=C1)OC)C(=O)OC)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester, also known as a derivative of methoxybenzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a methoxy group and an ethylideneaminooxymethyl moiety, suggesting possible interactions with biological systems that could lead to therapeutic applications.

Chemical Formula: C16H19N1O4
Molecular Weight: 287.33 g/mol
CAS Number: 1171921-37-1

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research has also suggested potential anti-inflammatory effects of this compound. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a possible application in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various benzoic acid derivatives against common pathogens. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Inflammation Model : In a controlled experiment using a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. This study supports its potential use as an anti-inflammatory agent .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results indicated that it exhibits low cytotoxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index for further development .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
Anti-inflammatoryReduced cytokine production
CytotoxicityLow cytotoxicity in fibroblasts

Structure-Activity Relationship (SAR)

Structural FeatureActivity Impact
Methoxy groupEnhances solubility
Ethylideneaminooxymethyl moietyContributes to antimicrobial activity
Benzoic acid coreEssential for biological activity

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of benzoic acids, including 2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications in the benzoic acid structure could enhance the compound's efficacy against breast cancer cells .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a potential candidate for treating inflammatory diseases such as arthritis .

Agricultural Applications

Pesticide Development
In agricultural science, this compound has been explored as a potential pesticide. Its structural characteristics allow it to function as an effective fungicide against various plant pathogens. A study highlighted its effectiveness against fungal strains that affect crops like wheat and apples, showcasing its potential for enhancing crop yields .

Plant Growth Regulator
Additionally, this compound has been evaluated for its role as a plant growth regulator. It has shown promise in promoting root development and increasing resistance to environmental stressors in several plant species .

Materials Science

Polymer Synthesis
In materials science, the compound is being studied for its utility in synthesizing novel polymers. Its unique chemical structure allows it to act as a monomer in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. Research has indicated that polymers derived from this compound exhibit improved resistance to degradation under environmental conditions .

Case Studies

Field Application Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in breast cancer cells; enhances efficacy with structural modifications .
Agricultural ScienceFungicideEffective against fungal pathogens; potential to increase crop yields .
Materials SciencePolymer synthesisProduces polymers with enhanced mechanical properties and thermal stability .

Comparison with Similar Compounds

Substituent Variation at Position 6

Below is a comparative analysis with analogous derivatives:

Compound Name (CAS) Substituent at Position 6 Molecular Formula Key Properties/Applications References
Target Compound (1171923-23-1) 1-Phenyl-ethylideneaminooxymethyl Not explicitly stated Research chemical; imine linkage may enable coordination chemistry or dynamic covalent bonding .
2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid methyl ester (1171923-34-4) Pyridin-4-ylmethoxymethyl C16H17NO4 Enhanced polarity due to pyridine ring; potential for metal coordination or hydrogen bonding .
2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester (1171924-45-0) Thiophene-vinyl group C15H14O3S Thiophene introduces π-conjugation; possible use in optoelectronic materials or as a fluorophore .
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester (1171923-68-4) 3,4-Dichlorobenzyloxymethyl C17H16Cl2O4 Chlorine atoms enhance lipophilicity; potential antimicrobial or agrochemical applications .
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester (1171924-73-4) Phenyl-hexenyl chain C21H22O3 Long aliphatic chain improves solubility in non-polar solvents; possible surfactant or polymer precursor .

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The phenyl-ethylideneamino group in the target compound introduces an imine bond, which is redox-active and pH-sensitive, unlike the static substituents in dichlorobenzyl or thiophene derivatives .
  • Heterocyclic vs.

Physicochemical Properties

Limited data are available for direct comparison, but molecular weight and solubility trends can be inferred:

  • Target Compound: Estimated molecular weight ~343 g/mol (assuming C18H21NO5).
  • Pyridine Derivative (1171923-34-4) : Molecular weight 287.3 g/mol; higher polarity due to pyridine .
  • Thiophene Derivative (1171924-45-0) : Molecular weight 274.33 g/mol; sulfur atom may increase density .

Preparation Methods

Preparation of Methyl 2-Methoxy-6-Methylbenzoate

The synthesis begins with esterification of 2-methoxy-6-methylbenzoic acid using methanol under acidic conditions (HCl or H₂SO₄). Typical yields exceed 90% with >95% purity.

Bromination to Methyl 2-Methoxy-6-(Bromomethyl)Benzoate

Bromination employs N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) at 58–62°C for 2–4 hours. Radical initiators like azobisisobutyronitrile (AIBN) are optional but enhance selectivity.

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NBSAcetonitrile6048498
DBDMH*Dichloromethane4067895
Br₂CCl₄Reflux26590

*Dibromodimethylhydantoin (DBDMH).

Synthesis of Phenylacetaldehyde Oxime

Phenylacetaldehyde oxime is prepared by condensing phenylacetaldehyde with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 4–6 hours). Sodium acetate neutralizes HCl, driving the reaction to completion. The oxime is isolated via filtration or extraction (yield: 85–92%).

Reaction Scheme:

Ph-CH₂-CHO + NH₂OH\cdotpHClEtOH, NaOAcPh-CH₂-CH=N-OH[1][2]\text{Ph-CH₂-CHO + NH₂OH·HCl} \xrightarrow{\text{EtOH, NaOAc}} \text{Ph-CH₂-CH=N-OH} \quad

Oxime Ether Formation via Nucleophilic Substitution

Coupling Mechanism

The bromomethyl benzoate reacts with the deprotonated oxime in a polar solvent (acetonitrile, DMF) using a base (K₂CO₃) or phase-transfer catalyst (tetrabutylammonium bromide). The reaction proceeds via an Sₙ2 mechanism , displacing bromide to form the oxime ether.

Table 2: Coupling Reaction Optimization

Base/CatalystSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Acetonitrile60675
TBAB*Toluene80482
NaHDMF251268

*Tetrabutylammonium bromide.

Reaction Conditions

  • Temperature: 20–60°C to balance reaction rate and byproduct formation.

  • Solvent: Acetonitrile or toluene optimizes solubility and minimizes side reactions.

  • Catalyst: Phase-transfer agents enhance interfacial reactivity, particularly in biphasic systems.

Critical Parameters:

  • Stoichiometric excess of oxime (1.2–1.5 eq) ensures complete bromomethyl consumption.

  • Post-reaction purification via recrystallization (diethyl ether, methyl tert-butyl ether) achieves >98% purity.

Alternative Methodologies

One-Pot Bromination-Coupling

Combining bromination and coupling in a single reactor reduces intermediate isolation steps. NBS and oxime are sequentially added to methyl 2-methoxy-6-methylbenzoate in acetonitrile, yielding 78% product.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, achieving 80% yield with comparable purity.

Purification and Characterization

Recrystallization

Crude product is dissolved in hot diisopropyl ether and cooled to −5°C, yielding crystalline product (mp 92–94°C).

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.8 (d, J=8 Hz, 1H, ArH), 7.5–7.3 (m, 5H, Ph), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃).

  • LC-MS: m/z 356 [M+H]⁺ confirms molecular ion .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Key issues : Racemization at the imine/oxime group during prolonged reactions. Mitigate via low-temperature synthesis (<40°C) and chiral catalysts (e.g., BINOL-derived ligands) .
  • Process optimization : Use flow chemistry for better heat/mass transfer control and in-line FTIR for real-time monitoring .

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